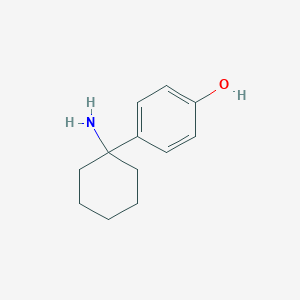![molecular formula C8H8N2O3S2 B13531925 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid typically involves the reaction of 4-cyano-5-(ethylsulfanyl)-1,2-thiazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloro group by the thiazole oxygen, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, solvents like tetrahydrofuran (THF) or ethanol, room temperature to reflux conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, solvents like acetonitrile or dichloromethane, room temperature to mild heating.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Aplicaciones Científicas De Investigación
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can influence cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole, and 2-chlorothiazole share the thiazole ring structure but differ in their substituents.
Cyanoacetic acid derivatives: Compounds like cyanoacetic acid, ethyl cyanoacetate, and methyl cyanoacetate have the cyanoacetic acid moiety but lack the thiazole ring.
Uniqueness
2-{[4-cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is unique due to the combination of the thiazole ring, cyano group, and ethylsulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8N2O3S2 |
|---|---|
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
2-[(4-cyano-5-ethylsulfanyl-1,2-thiazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H8N2O3S2/c1-2-14-8-5(3-9)7(10-15-8)13-4-6(11)12/h2,4H2,1H3,(H,11,12) |
Clave InChI |
NPBDXDLXEDUVQX-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=NS1)OCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


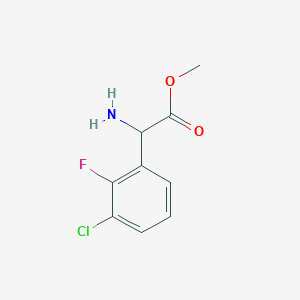
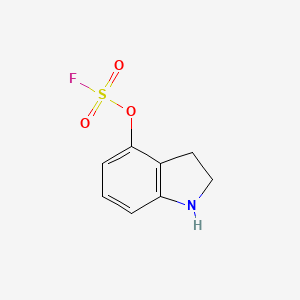



![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)
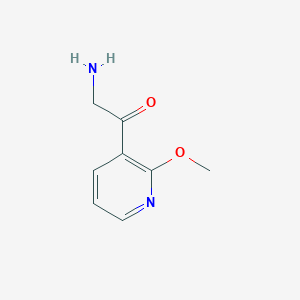
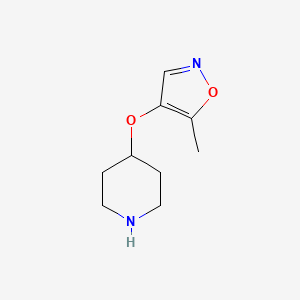

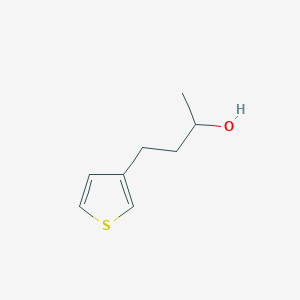
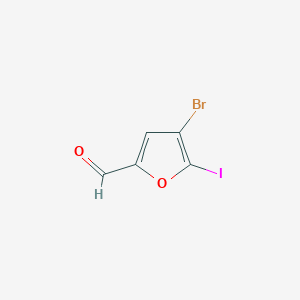

![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
